methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate
CAS No.:
Cat. No.: VC18074710
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4,12H2,1H3 |
| Standard InChI Key | SSUOSHQTTPAXJZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(CCC2)C(=C1)N |
Introduction
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound belonging to the indene derivatives class. It features a unique structure characterized by a carboxylate ester group and an amino group at the 7th position of the indene ring. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with various biological targets, which may lead to significant therapeutic effects.
Synthesis
The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves several steps, including catalytic hydrogenation and advanced purification techniques like chromatography. Industrial production may utilize optimized reaction conditions to enhance yield and purity, often employing continuous flow reactors.
Biological Activities
Research indicates that methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. Additionally, its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders. The compound's ability to modulate receptor activity positions it as a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action for methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on these targets, while the indene core contributes hydrophobic interactions. This dual interaction may modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | Lacks the 7-amino group; different substitution pattern |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Contains an oxo group instead of an amino group |
| Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate | Different position of the amino group |
Applications and Future Research
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research due to its unique structural features. Further research is needed to elucidate its interactions fully and their implications for therapeutic use. The compound's potential in medicinal chemistry, particularly in treating neurological disorders and as an anti-inflammatory agent, makes it a valuable candidate for drug development.
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